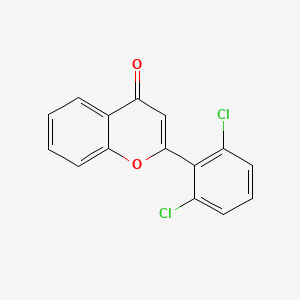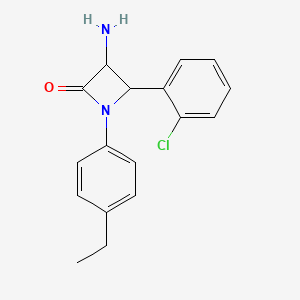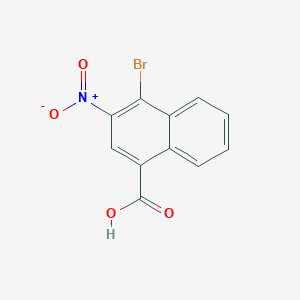
N'-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide is a chemical compound with the molecular formula C18H16N2O2 It is a derivative of coumarin, a class of organic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide typically involves the condensation reaction between 2-methyl-3-formylchromone and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzohydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a fluorescent probe for detecting heavy metal ions.
Medicine: Research indicates potential antimicrobial and antioxidant activities.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to heavy metal ions, causing a change in fluorescence that can be detected using spectroscopic methods . The exact pathways and molecular targets can vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-((1H-indol-3-yl)methylene)nicotinohydrazide: This compound is similar in structure but contains an indole moiety instead of a chromenyl group.
(E)-3,4,5-tris(benzyloxy)-N’-((7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)benzohydrazide: Another derivative with additional functional groups that enhance its properties.
Uniqueness
N’-((2-Methyl-2H-chromen-3-yl)methylene)benzohydrazide is unique due to its specific chromenyl structure, which imparts distinct fluorescence properties and potential biological activities. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Propriétés
Numéro CAS |
372495-07-3 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
N-[(E)-(2-methyl-2H-chromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H16N2O2/c1-13-16(11-15-9-5-6-10-17(15)22-13)12-19-20-18(21)14-7-3-2-4-8-14/h2-13H,1H3,(H,20,21)/b19-12+ |
Clé InChI |
IXCVBMIORIGEMC-XDHOZWIPSA-N |
SMILES isomérique |
CC1C(=CC2=CC=CC=C2O1)/C=N/NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1C(=CC2=CC=CC=C2O1)C=NNC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)

![3-[(Z)-benzylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B11834884.png)
![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)

![3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11834907.png)
![2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-](/img/structure/B11834925.png)
![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)
![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)

![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)



